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molecular formula C10H16O2 B1598199 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether CAS No. 27943-46-0

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Cat. No. B1598199
M. Wt: 168.23 g/mol
InChI Key: IVDREIWJWDVUGO-UHFFFAOYSA-N
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Patent
US04772433

Procedure details

3-Methyl-1-butyn-3-ol (25 ml, 21.7 g), dihydropyran (50 ml) and p-toluenesulphonic acid (5 mg) were mixed together at 0° C. for 1 hr, and then stirred at room temperature for a further 40 hr. The mixture was concentrated and the reside added to 5% aqueous NaHCO3 and extracted with benzene. The organic solution was dried to give after distillation 37.3 g (86%) of the title ether. b.p. 47° C./0.8 mm Hg (lit. 30°-33° C./ 0.5 mm50 ; 57° C./3.5mm170); 1Hnmr δ 5.6 (m, THP C-2'H), 2.45 (s. C-1H), 1.51 (s, CH3), 1.48 (s, CH3); IR (thin film) 3350 s), 2950 (s), 2900 (sh), 112S (s), 1070 (s), 1030 (s), cm-1.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([CH3:5])[C:3]#[CH:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:18]1[CH:23]=[CH:22][CH2:21][CH2:20][CH2:19]1>>[O:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1[O:6][C:2]([CH3:5])([CH3:1])[C:3]#[CH:4]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C#C)(C)O
Name
Quantity
5 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for a further 40 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the reside added to 5% aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CUSTOM
Type
CUSTOM
Details
to give
DISTILLATION
Type
DISTILLATION
Details
after distillation 37.3 g (86%) of the title ether
CUSTOM
Type
CUSTOM
Details
b.p. 47° C./0.8 mm Hg (lit. 30°-33° C./ 0.5 mm50 ; 57° C./3.5mm170)
CUSTOM
Type
CUSTOM
Details
IR (thin film) 3350 s
Duration
3350 s

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
O1C(CCCC1)OC(C#C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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